molecular formula C10H16ClN3 B2489326 N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride CAS No. 2225144-65-8

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride

Cat. No.: B2489326
CAS No.: 2225144-65-8
M. Wt: 213.71
InChI Key: IPUGHFSLFBUXOG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride is a chemical compound with the molecular formula C10H15N3·HCl. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride typically involves the reaction of 2,6-diaminopyridine with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context[4][4].

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine: The base form without the hydrochloride salt.

    6,7-Dimethyl-5,6,7,8-tetrahydropterine: A related compound with a similar ring structure but different functional groups.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with similar structural features.

Uniqueness

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications where these properties are advantageous .

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10;/h3,6,11H,4-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUGHFSLFBUXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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